molecular formula C11H14O4 B154004 Methyl 2-((4-Methoxybenzyl)oxy)acetate CAS No. 51759-07-0

Methyl 2-((4-Methoxybenzyl)oxy)acetate

Cat. No.: B154004
CAS No.: 51759-07-0
M. Wt: 210.23 g/mol
InChI Key: PFSLSOYNJRVULY-UHFFFAOYSA-N
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Description

Methyl 2-((4-Methoxybenzyl)oxy)acetate is an organic compound with the molecular formula C10H12O4. It is a derivative of acetic acid and is characterized by the presence of a methoxybenzyloxy group attached to the acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-Methoxybenzyl)oxy)acetate typically involves the esterification of (4-Methoxybenzyloxy)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-Methoxybenzyl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Oxidation: Potassium permanganate, chromium trioxide

    Substitution: Nucleophiles such as halides, amines

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-((4-Methoxybenzyl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (4-Methoxybenzyloxy)acetic acid and methanol. Additionally, its methoxy group can undergo metabolic transformations, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((4-Methoxybenzyl)oxy)acetate is unique due to its specific combination of a methoxybenzyloxy group and an acetic acid ester linkage.

Properties

CAS No.

51759-07-0

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methoxy]acetate

InChI

InChI=1S/C11H14O4/c1-13-10-5-3-9(4-6-10)7-15-8-11(12)14-2/h3-6H,7-8H2,1-2H3

InChI Key

PFSLSOYNJRVULY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COCC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)COCC(=O)OC

Synonyms

[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester;  Methyl [(p-Methoxybenzyl)oxy]acetate;  2-[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester

Origin of Product

United States

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